

(Rac)-UK-414495 as a research tool for neuropeptides

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Compound of Interest

Compound Name: (Rac)-UK-414495

Cat. No.: B15559976

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Application Notes and Protocols for (Rac)-UK-414495

Audience: Researchers, scientists, and drug development professionals.

Introduction

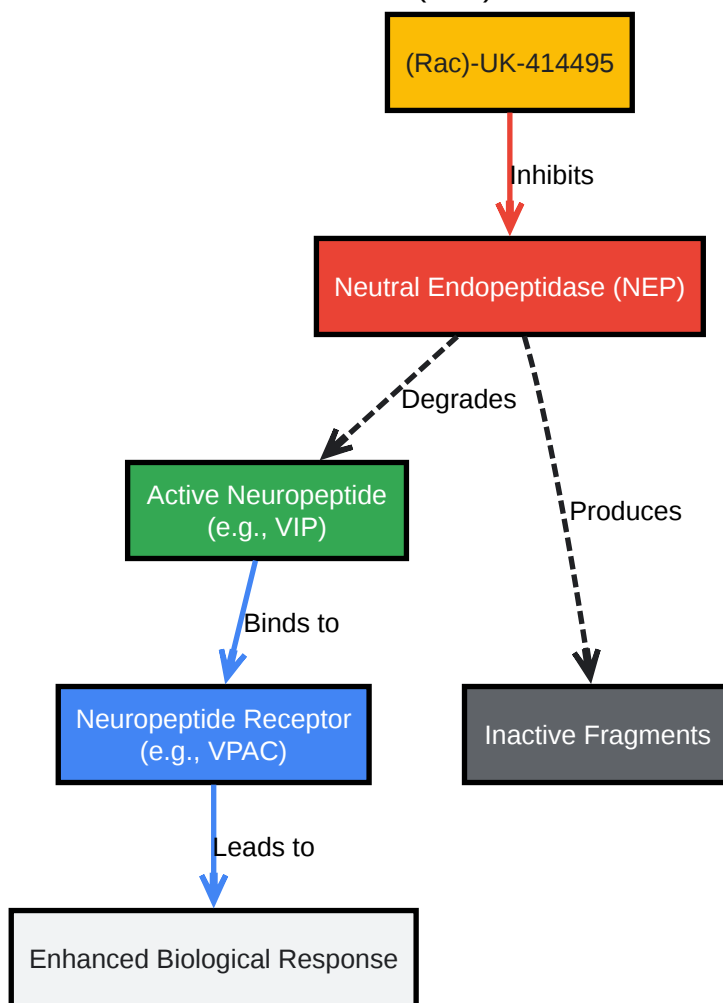
(Rac)-UK-414495 is a potent inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of biologically active peptides. As a research tool, **(Rac)-UK-414495** is invaluable for studying the physiological and pathophysiological roles of these peptides. By inhibiting NEP, **(Rac)-UK-414495** effectively increases the local concentration and prolongs the half-life of NEP substrates, thereby potentiating their biological effects. This makes it a powerful tool for investigating the signaling pathways and functions of numerous neuropeptides.

One of the primary neuropeptide substrates for NEP is Vasoactive Intestinal Peptide (VIP). VIP is involved in a wide range of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. By preventing the degradation of VIP, **(Rac)-UK-414495** allows researchers to elucidate the downstream effects of enhanced VIP signaling. [1] The potentiation of cAMP in the female genitalia is one such downstream effect. [2][3]

Mechanism of Action

(Rac)-UK-414495 acts as a competitive inhibitor of neutral endopeptidase. It binds to the active site of the enzyme, preventing it from cleaving and inactivating its neuropeptide substrates. This leads to an accumulation of active neuropeptides at their receptors, resulting in an amplified and prolonged physiological response.

Mechanism of Action of (Rac)-UK-414495



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Mechanism of **(Rac)-UK-414495** Action

Quantitative Data

The following table summarizes the quantitative data available for **(Rac)-UK-414495** and related compounds.

Compound	Parameter	Value	Species/System	Reference
UK-414,495	EC50	37 ± 9 nM	Rabbit (in vivo, potentiation of nerve-stimulated vaginal blood flow)	[4]
UK-414,495	Potency vs. IC50	3.6 x IC50	Rabbit NEP	[4]
SCH 42354*	IC50	3.3 ± 0.1 nM	Rat renal NEP (in vitro)	[5]

*SCH 42354 is the active di-acid of the prodrug SCH 42495, a related NEP inhibitor. This value is provided for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro NEP Activity Assay

This protocol describes a method to determine the inhibitory activity of **(Rac)-UK-414495** on NEP in tissue or cell lysates using a fluorogenic substrate.

Materials:

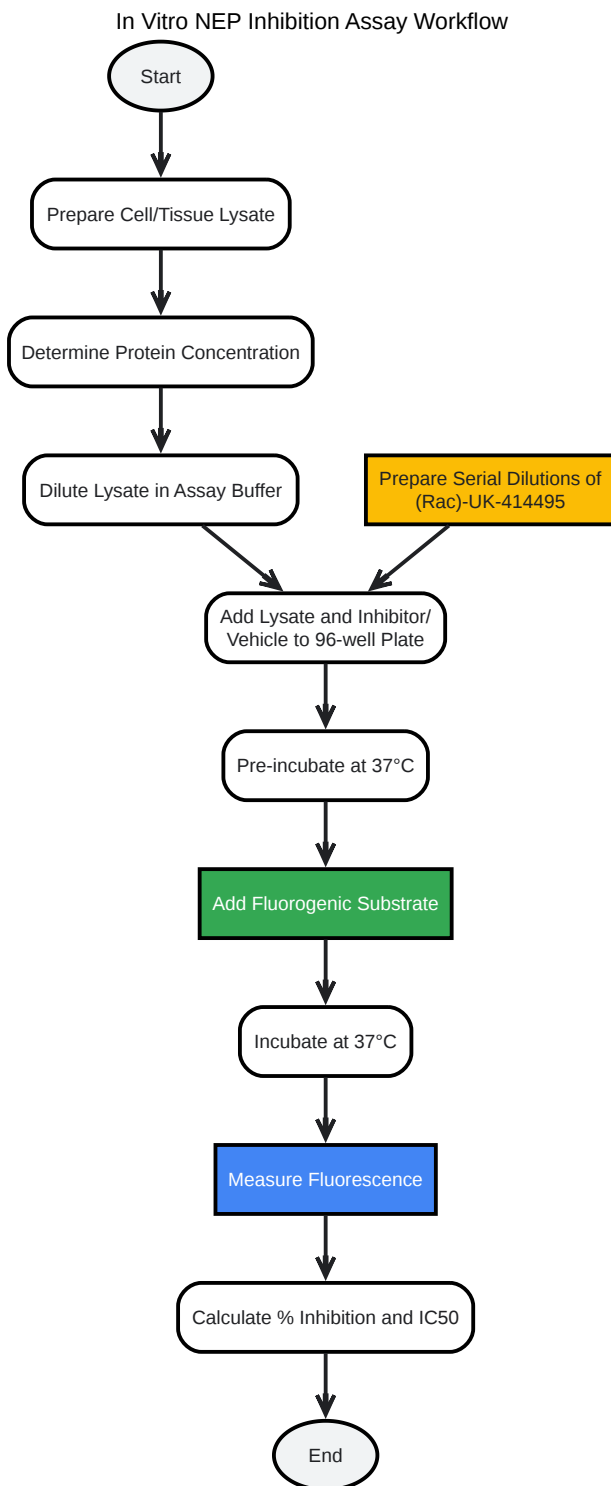
- **(Rac)-UK-414495**
- Tissue or cells expressing NEP
- Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail)
- Fluorogenic NEP substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine)
- Assay buffer (e.g., 50 mM HEPES, pH 7.4)

- Fluorometer
- 96-well black microplates

Procedure:

- Lysate Preparation:
 - Homogenize tissue or lyse cells in ice-cold lysis buffer.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
 - Dilute the lysate in assay buffer to a final concentration suitable for the assay.
- Assay:
 - Prepare serial dilutions of **(Rac)-UK-414495** in assay buffer.
 - In a 96-well black microplate, add the diluted cell/tissue lysate.
 - Add the **(Rac)-UK-414495** dilutions or vehicle control to the wells.
 - Pre-incubate for 15-30 minutes at 37°C.
 - Initiate the reaction by adding the fluorogenic NEP substrate to each well.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
 - Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the example substrate).
- Data Analysis:
 - Subtract the background fluorescence (wells with substrate alone).

- Calculate the percentage of NEP inhibition for each concentration of **(Rac)-UK-414495** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



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Workflow for In Vitro NEP Inhibition Assay

Protocol 2: In Vivo Assessment of Neuropeptide Potentiation

This protocol is adapted from a study investigating the effect of UK-414,495 on neuropeptide-mediated vasodilation in anesthetized rabbits.[4] It can be modified to study other physiological responses to NEP-substrate neuropeptides.

Materials:

- **(Rac)-UK-414495** formulated for intravenous administration.
- Anesthetic agents (e.g., pentobarbitone).
- Experimental animals (e.g., New Zealand rabbits).
- Physiological monitoring equipment (e.g., laser Doppler for blood flow, blood pressure monitor).
- Neuropeptide of interest (e.g., VIP) for infusion.
- Surgical instruments for cannulation and nerve isolation.
- Nerve stimulator.

Procedure:

- Animal Preparation:
 - Anesthetize the animal according to an approved institutional protocol.
 - Surgically expose and cannulate a vein (e.g., marginal ear vein) for drug administration and an artery (e.g., carotid artery) for blood pressure monitoring.
 - Isolate the nerve that innervates the tissue of interest (e.g., pelvic nerve for genital blood flow).[4]
 - Position a laser Doppler probe over the tissue to continuously monitor blood flow.

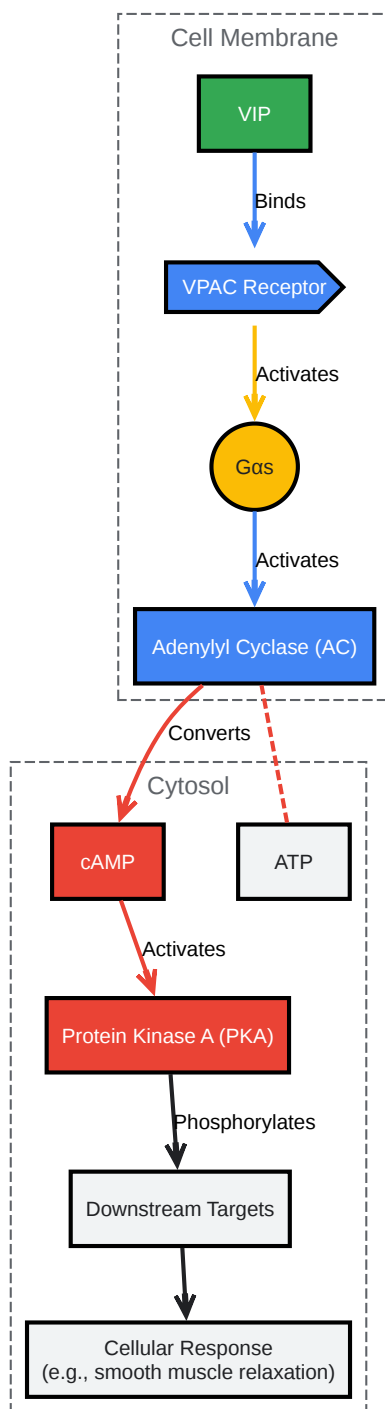
- Experimental Protocol:
 - Allow the animal to stabilize after surgery.
 - Establish a baseline physiological response by either electrical stimulation of the isolated nerve or intravenous infusion of the neuropeptide (e.g., VIP).
 - Administer a single dose or a cumulative dose-response of **(Rac)-UK-414495** intravenously.
 - After a suitable equilibration period, repeat the nerve stimulation or neuropeptide infusion.
 - Record the physiological response (e.g., blood flow, blood pressure) throughout the experiment.
- Data Analysis:
 - Quantify the change in the physiological parameter (e.g., peak blood flow, duration of response) before and after the administration of **(Rac)-UK-414495**.
 - Calculate the potentiation of the neuropeptide-mediated response by the inhibitor.
 - If a dose-response was performed, plot the potentiation against the dose of **(Rac)-UK-414495** to determine the EC50.

Signaling Pathways

Vasoactive Intestinal Peptide (VIP) Signaling

VIP primarily exerts its effects by binding to two G-protein coupled receptors: VPAC1 and VPAC2. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response.

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

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VIP Signaling via the cAMP/PKA Pathway

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